2-{[2-(4-Fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-methyl-N-phenylacetamide
Description
Historical Development of Chromeno[2,3-d]pyrimidine Scaffolds
The chromeno[2,3-d]pyrimidine system emerged from efforts to hybridize chromene and pyrimidine motifs, two privileged structures in drug discovery. Early work on chromenopyrimidines dates to the 1950s, when Kruger et al. demonstrated cyclization strategies for related chromeno[3,2-c]pyridines. However, systematic exploration of the [2,3-d] isomer began in the 1980s with studies on coumarin-pyrimidine hybrids. A pivotal advancement occurred in 2020, when Oh et al. reported 4H-chromeno[2,3-d]pyrimidin-4-one derivatives as senescence inducers in melanoma cells, validating the scaffold’s biological relevance.
Modern synthesis routes employ multicomponent reactions (MCRs), as exemplified by the use of Keggin heteropolyacids to assemble spiro chromenopyrimidine systems under solvent-free conditions. These methods achieve yields of 70–90% while maintaining operational simplicity, making chromeno[2,3-d]pyrimidines accessible for structure-activity relationship (SAR) studies.
Taxonomic Classification within Heterocyclic Compounds
Chromeno[2,3-d]pyrimidines belong to the fused polycyclic heterocycles family, characterized by:
- Chromene moiety : A benzopyran system (C10H8O) with oxygen at position 1
- Pyrimidine ring : A six-membered diazine (C4H4N2) fused at positions 2 and 3 of the chromene
- Sulfanyl acetamide substituent : A thioether-linked N-methyl-N-phenylacetamide group at position 4
This taxonomy places the compound in a specialized subclass of sulfur-functionalized chromenopyrimidines. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature emphasizes the fused ring system’s topology, where the pyrimidine shares two adjacent atoms with the chromene.
Significance in Medicinal Chemistry Research
Chromeno[2,3-d]pyrimidine derivatives exhibit broad pharmacological profiles:
The 4-fluorophenyl substituent in the subject compound enhances lipid solubility and target affinity through fluorine’s electronegative effects. Meanwhile, the N-methyl-N-phenylacetamide group improves metabolic stability compared to simpler alkylamines.
Evolution of Sulfanyl Acetamide Functionalization in Heterocyclic Systems
Sulfanyl acetamide incorporation represents a strategic innovation in heterocyclic drug design:
Historical progression :
- 1950s–1970s : Thioether linkages explored in penicillin derivatives for β-lactamase resistance
- 1980s–2000s : Acetamide groups introduced in tricyclic antidepressants (e.g., lortalamine)
- 2010s–present : Hybrid sulfanyl acetamide-heterocycle systems for multitarget therapies
In chromenopyrimidines, the sulfanyl bridge (-S-) serves dual roles:
- Electronic modulation : Enhances π-stacking with aromatic amino acid residues
- Conformational restriction : Limits rotation about the C4 position, favoring bioactive conformers
Modern synthetic approaches, such as the isocyanide-based multicomponent reaction reported in 2017, enable efficient acetamide incorporation under mild conditions. This method achieves >90% yields for N-methyl-N-phenyl variants through nucleophilic addition-cyclization cascades.
The compound’s design thus synthesizes three decades of heterocyclic chemistry advancements—from early cyclization techniques to contemporary functionalization strategies—positioning it as a model system for next-generation drug development.
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O2S/c1-17-7-6-8-19-15-22-26(33-24(17)19)29-25(18-11-13-20(28)14-12-18)30-27(22)34-16-23(32)31(2)21-9-4-3-5-10-21/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPGBFRBGUXHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)N(C)C4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[2-(4-Fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-methyl-N-phenylacetamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the chromeno-pyrimidine core, followed by the introduction of the fluorophenyl group and the sulfanyl-acetamide linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
2-{[2-(4-Fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acids.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amines.
Scientific Research Applications
2-{[2-(4-Fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-methyl-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the chromeno-pyrimidine core play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. This interaction can result in the inhibition of specific cellular processes, such as DNA replication or protein synthesis, ultimately leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromeno[2,3-d]pyrimidine derivatives share a common core but vary in substituents, leading to differences in molecular properties and bioactivity. Below is a detailed comparison:
Table 1: Structural and Molecular Comparisons
*Estimated based on structural similarity to analogs.
Key Observations :
Substituent Effects: C2 Position: The target’s 4-fluorophenyl group offers a balance of electronegativity and moderate lipophilicity. Analog 2’s 4-methylphenyl increases hydrophobicity, while Analog 1’s phenyl lacks halogen-induced polarity. C4 Side Chain: The target’s N-methyl-N-phenylacetamide reduces hydrogen-bonding capacity compared to Analog 2’s 2-chlorophenylacetamide, which may affect target binding .
Electronic and Steric Profiles :
- All compounds have similar XLogP3 (~6.8) and polar surface area (~89.4 Ų), suggesting comparable lipophilicity and solubility. However, the fluorine in the target may improve dipole interactions with biological targets compared to chlorine or methyl groups .
Biological Implications: Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity may enhance binding specificity, whereas chlorine’s larger size in Analog 2 could increase steric hindrance or metabolic stability .
Research Findings and Hypotheses
While explicit bioactivity data for the target compound is unavailable in the provided evidence, structural analogs suggest:
- Pharmacokinetics : The N-methyl-N-phenyl group may reduce metabolic oxidation compared to N-phenyl derivatives, prolonging half-life.
- Target Binding : Fluorine’s electronegativity could enhance interactions with enzymes or receptors requiring polar contacts, such as kinases or GPCRs.
- Synthetic Accessibility : The sulfanyl linkage (common across analogs) is synthetically tractable, allowing modular substitution for SAR studies .
Biological Activity
The compound 2-{[2-(4-Fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-methyl-N-phenylacetamide is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately . The structure features a chromeno-pyrimidine core, which is significant for its biological interactions. The presence of a sulfanyl group and various aromatic substituents contributes to its diverse biological activities.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| Core Structure | Chromeno-pyrimidine |
| Functional Groups | Sulfanyl, aromatic rings |
Anticancer Activity
Recent studies have indicated that derivatives of N-phenylacetamide, including compounds with similar structures to the target compound, exhibit significant anticancer properties. For instance, compounds with nitro substituents demonstrated higher cytotoxic effects against prostate carcinoma (PC3) cell lines compared to those with methoxy groups. The most active derivatives had IC50 values ranging from 52 μM to 100 μM, indicating their potential as anticancer agents .
Enzyme Inhibition
Preliminary research suggests that the compound may act as an enzyme inhibitor. Its interactions with various enzymes could modulate biological pathways involved in inflammation and cancer progression. Studies have shown that structurally similar compounds possess enzyme inhibition capabilities, making this compound a candidate for further investigation in this area.
Anti-inflammatory Properties
The unique structural features of the compound may also confer anti-inflammatory properties. Compounds with similar chromeno-pyrimidine scaffolds have been studied for their ability to inhibit inflammatory pathways, suggesting that this compound could exhibit similar effects.
Study on Anticancer Efficacy
A study focused on N-phenylacetamide derivatives revealed that certain analogs exhibited potent activity against cancer cell lines. Specifically, one derivative demonstrated an IC50 value of 40 μM against the MCF-7 breast cancer cell line, while another showed promising results against PC3 cells . These findings suggest that the structural components of this compound may enhance its anticancer efficacy.
Enzyme Interaction Studies
Research into enzyme interactions has shown that compounds similar to the target compound can inhibit key enzymes involved in tumor growth and inflammation. For example, studies on related compounds indicated potential inhibitory effects on histone deacetylases (HDACs), which are known to play roles in cancer progression and inflammatory responses .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and what critical parameters govern yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the chromeno[2,3-d]pyrimidine core via cyclization of precursors (e.g., substituted coumarins and pyrimidines). Key steps include thiolation to introduce the sulfanyl-acetamide group and subsequent functionalization of the fluorophenyl and methylphenyl substituents. Critical parameters include:
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) improve solubility and reaction efficiency .
- Temperature control : Exothermic steps (e.g., cyclization) require gradual heating (60–80°C) to avoid side reactions .
- Catalysts : Palladium or copper catalysts enhance coupling reactions for aryl group substitutions .
- Data Table :
| Step | Reaction Type | Optimal Conditions | Yield Range |
|---|---|---|---|
| Core formation | Cyclization | DMF, 70°C, 12h | 60–70% |
| Thiolation | Nucleophilic substitution | NaSH, EtOH, 50°C | 50–65% |
| Final coupling | Buchwald-Hartwig amination | Pd(OAc)₂, 100°C | 40–55% |
Q. What spectroscopic and chromatographic methods are recommended for structural characterization?
- Methodological Answer :
- NMR (¹H/¹³C) : Assigns proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and confirms acetamide linkages (C=O at ~170 ppm) .
- HPLC-MS : Validates purity (>95%) using C18 columns with acetonitrile/water gradients .
- DSC : Assesses thermal stability (decomposition onset >200°C) .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodological Answer :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to determine IC₅₀ values. Parallel antimicrobial screening (e.g., against E. coli and S. aureus) follows CLSI guidelines .
- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to model efficacy and toxicity thresholds .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values across studies) be systematically resolved?
- Methodological Answer :
- Variable control : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize batch effects .
- Statistical analysis : Apply ANOVA to compare datasets and identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in solvent carriers (DMSO vs. PEG) affecting compound solubility .
- Orthogonal validation : Confirm activity via alternative assays (e.g., apoptosis markers like caspase-3 activation) .
Q. What strategies optimize reaction yields for large-scale synthesis while maintaining purity?
- Methodological Answer :
- Flow chemistry : Continuous flow reactors improve heat/mass transfer during exothermic steps (e.g., cyclization), reducing side products .
- Catalyst recycling : Immobilized Pd catalysts enable reuse over multiple cycles, lowering costs .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Q. How does the fluorophenyl substituent influence binding to biological targets compared to other aryl groups?
- Methodological Answer :
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of fluorophenyl vs. methylphenyl analogs to targets like kinase enzymes. Fluorine’s electronegativity enhances hydrogen bonding with active-site residues .
- SAR studies : Synthesize derivatives with halogens (Cl, Br) or electron-donating groups (OCH₃) and correlate substituent effects with activity .
Q. What experimental approaches elucidate the compound’s mechanism of action in cellular pathways?
- Methodological Answer :
- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins in treated vs. untreated cells .
- Kinase profiling : Screen against a panel of 100+ kinases to identify primary targets (e.g., EGFR or VEGFR2 inhibition) .
- Metabolomics : LC-MS-based analysis reveals disruptions in pathways like glycolysis or nucleotide synthesis .
Q. How can stability studies inform storage and formulation for long-term research use?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) to identify degradation products via LC-MS. Major degradation occurs via hydrolysis of the acetamide group .
- Storage recommendations : Store in amber vials at –20°C under inert gas (N₂) to prevent oxidation .
Data Contradiction Analysis Example
Issue : Conflicting reports on solubility in aqueous vs. organic solvents.
- Resolution :
- Solvent screening : Test solubility in DMSO, PBS, and ethanol using nephelometry. The compound is highly soluble in DMSO (>50 mg/mL) but precipitates in PBS (pH 7.4) due to poor ionization .
- Formulation adjustment : Use cyclodextrin-based encapsulation to improve aqueous solubility for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
